What are the chemical properties of Neophytadiene
What are the chemical properties of Neophytadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neophytadiene, a diterpene hydrocarbon with the chemical formula C₂₀H₃₈, is a naturally occurring compound found in a variety of plant and marine sources.[1][2] Its chemical structure, 7,11,15-trimethyl-3-methylidenehexadec-1-ene, gives rise to a range of interesting chemical and biological properties.[2] This technical guide provides an in-depth overview of the chemical properties of neophytadiene, including its physicochemical characteristics, spectroscopic data, and known chemical reactivity. Detailed experimental protocols for its analysis are provided, and its interactions with key biological signaling pathways are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
Neophytadiene is a lipophilic molecule with a high octanol-water partition coefficient, indicating its preference for nonpolar environments.[2] Its physical state at room temperature is a liquid. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of Neophytadiene
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈ | [2] |
| IUPAC Name | 7,11,15-trimethyl-3-methylidenehexadec-1-ene | [2] |
| Molecular Weight | 278.5 g/mol | [2] |
| Boiling Point | 344.00 to 345.00 °C (estimated) | |
| XLogP3-AA | 9.6 | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Heavy Atom Count | 20 | |
| Complexity | 249 |
Spectroscopic Data
The structural elucidation of neophytadiene relies heavily on modern spectroscopic techniques. This section details its characteristic spectral data.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of neophytadiene typically shows a molecular ion peak [M]⁺ at m/z 278.[3] The fragmentation pattern is characteristic of a long-chain hydrocarbon with multiple methyl branches.
Table 2: Key Mass Spectrometry Fragmentation Data for Neophytadiene
| m/z | Relative Intensity | Proposed Fragment | Source |
| 278 | Present | [C₂₀H₃₈]⁺ (Molecular Ion) | [3] |
| 263 | - | [M - CH₃]⁺ | [3] |
| 95 | High | - | [2] |
| 83 | Moderate | - | [2] |
| 81 | Moderate | - | [2] |
| 68 | High | - | [3] |
| 57 | High | - | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are crucial for the definitive identification of neophytadiene. A complete assignment of its NMR resonances is provided in the following tables.
Table 3: ¹H NMR Chemical Shift Assignments for Neophytadiene
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1a | 5.05 | d | 10.8 |
| 1b | 5.21 | d | 17.6 |
| 2 | 6.38 | dd | 17.6, 10.8 |
| 3'a | 4.98 | s | - |
| 3'b | 5.01 | s | - |
| 4a | 2.08 | t | 7.6 |
| 4b | 2.08 | t | 7.6 |
| 5a | 1.39 | m | - |
| 5b | 1.39 | m | - |
| 6a | 1.25 | m | - |
| 6b | 1.25 | m | - |
| 7 | 1.54 | m | - |
| 7-CH₃ | 0.84 | d | 6.6 |
| 8a | 1.05-1.35 | m | - |
| 8b | 1.05-1.35 | m | - |
| 9a | 1.05-1.35 | m | - |
| 9b | 1.05-1.35 | m | - |
| 10a | 1.05-1.35 | m | - |
| 10b | 1.05-1.35 | m | - |
| 11 | 1.54 | m | - |
| 11-CH₃ | 0.84 | d | 6.6 |
| 12a | 1.05-1.35 | m | - |
| 12b | 1.05-1.35 | m | - |
| 13a | 1.05-1.35 | m | - |
| 13b | 1.05-1.35 | m | - |
| 14a | 1.05-1.35 | m | - |
| 14b | 1.05-1.35 | m | - |
| 15 | 1.54 | m | - |
| 15-CH₃ | 0.86 | d | 6.6 |
| 16 | 0.86 | d | 6.6 |
Source:[1]
Table 4: ¹³C NMR Chemical Shift Assignments for Neophytadiene
| Position | Chemical Shift (δ, ppm) |
| 1 | 112.7 |
| 2 | 140.4 |
| 3 | 145.7 |
| 3' | 114.5 |
| 4 | 39.9 |
| 5 | 24.5 |
| 6 | 37.3 |
| 7 | 32.7 |
| 7-CH₃ | 19.7 |
| 8 | 37.4 |
| 9 | 24.8 |
| 10 | 37.5 |
| 11 | 32.8 |
| 11-CH₃ | 19.7 |
| 12 | 39.4 |
| 13 | 25.1 |
| 14 | 36.7 |
| 15 | 28.0 |
| 15-CH₃ | 22.7 |
| 16 | 22.6 |
Source:[1]
Infrared (IR) Spectroscopy
The infrared spectrum of neophytadiene is expected to show characteristic absorption bands for C-H and C=C bonds.
Table 5: Predicted Infrared Absorption Bands for Neophytadiene
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2960-2850 | C-H stretch | -C-H (alkane) |
| ~1640 | C=C stretch | Alkene |
| ~1460 | C-H bend | -CH₂- |
| ~1375 | C-H bend | -CH₃ |
| ~890 | C-H bend | =CH₂ (out-of-plane) |
Experimental Protocols
This section outlines general experimental methodologies for the extraction, identification, and quantification of neophytadiene.
Extraction of Neophytadiene from Natural Sources
The following is a general workflow for the extraction of neophytadiene from plant material.
Caption: Workflow for the extraction and isolation of neophytadiene.
Methodology:
-
Sample Preparation: Collect and air-dry the plant material. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate or percolate the powdered plant material with a nonpolar solvent such as n-hexane or petroleum ether at room temperature for an extended period (e.g., 24-48 hours).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography over silica gel. Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Analysis: Collect the fractions and analyze them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (identified by comparison with a standard or by its Rf value). Further purify the combined fractions using techniques like preparative TLC or HPLC to obtain pure neophytadiene. Confirm the identity and purity using GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Sample Preparation: Dissolve a known amount of the purified neophytadiene or the plant extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: Identify neophytadiene by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST). For quantification, use an internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of pure neophytadiene in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4][5] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4][6]
Instrumental Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Temperature: 298 K.
Data Acquisition and Processing: Acquire standard ¹H and ¹³C{¹H} spectra. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. Process the data using appropriate NMR software (e.g., TopSpin, Mnova).
Biological Activity and Signaling Pathways
Neophytadiene has been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3] Its anti-inflammatory effects are, in part, mediated through the modulation of key signaling pathways.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
Neophytadiene has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response, which is primarily mediated by the TLR4 signaling pathway.[7] It is suggested that neophytadiene may interfere with the binding of LPS to TLR4 or modulate downstream signaling components.
Caption: Neophytadiene's proposed interaction with the TLR4 signaling pathway.
PI3K/Akt Signaling Pathway
Neophytadiene has also been implicated in the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway in cell survival, proliferation, and inflammation.[7]
Caption: Potential modulation of the PI3K/Akt signaling pathway by neophytadiene.
Conclusion
Neophytadiene is a diterpene with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a comprehensive overview of its chemical properties, including detailed spectroscopic data and experimental protocols for its analysis. The visualization of its interaction with key signaling pathways provides a foundation for further research into its mechanism of action and potential therapeutic applications. The information compiled herein is intended to be a valuable resource for scientists and researchers working with this promising natural product. Further studies are warranted to fully elucidate its pharmacological potential and to explore its development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Neophytadiene | C20H38 | CID 10446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. depts.washington.edu [depts.washington.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. Neophytadiene from Turbinaria ornata Suppresses LPS-Induced Inflammatory Response in RAW 264.7 Macrophages and Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
